4-Ethoxybenzene-1,2-diol
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Overview
Description
4-Ethoxybenzene-1,2-diol, also known as 4-ethoxy-1,2-benzenediol, is an organic compound with the molecular formula C8H10O3. It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by an ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzene-1,2-diol can be synthesized through the reaction of catechol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The ethoxy group is introduced via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethoxylation process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group directs incoming electrophiles to the ortho and para positions relative to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Ethoxybenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxybenzene-1,2-diol involves its ability to undergo redox reactions. The hydroxyl groups on the benzene ring can donate electrons, making the compound a good reducing agent. This property is exploited in various chemical reactions and biological processes. The ethoxy group also influences the compound’s reactivity by affecting the electron density on the benzene ring.
Comparison with Similar Compounds
Catechol (1,2-benzenediol): The parent compound of 4-ethoxybenzene-1,2-diol, lacking the ethoxy group.
Hydroquinone (1,4-benzenediol): A similar dihydroxybenzene compound with hydroxyl groups in the para position.
Resorcinol (1,3-benzenediol): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which alters its chemical properties and reactivity compared to other dihydroxybenzene derivatives. This modification can enhance its solubility in organic solvents and influence its behavior in various chemical reactions.
Properties
Molecular Formula |
C8H10O3 |
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Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-ethoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 |
InChI Key |
KOIXVEDQCMIOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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